2-({1-[(Oxolan-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(Oxolan-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and an oxolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Oxolan-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, which can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes . The oxolane group can be introduced through nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the piperidine intermediate . Finally, the pyrimidine ring is constructed through condensation reactions involving suitable precursors such as amidines and β-diketones .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(Oxolan-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .
Scientific Research Applications
2-({1-[(Oxolan-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({1-[(Oxolan-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Oxolan-3-yl)methyl]piperidin-4-amine
- 3-methyl-1-[(oxolan-2-yl)methyl]piperidin-4-one
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
Uniqueness
2-({1-[(Oxolan-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-[[1-(oxolan-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C15H23N3O2/c1-3-13(12-20-15-16-5-2-6-17-15)9-18(7-1)10-14-4-8-19-11-14/h2,5-6,13-14H,1,3-4,7-12H2 |
InChI Key |
VKDDDVPJRCFKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2CCOC2)COC3=NC=CC=N3 |
Origin of Product |
United States |
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